Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate
Description
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is a synthetic intermediate characterized by a cyclohexanecarboxylate backbone modified with a tert-butyl ester and a 4-nitrophenoxy carbonylamino methyl group. This compound is structurally designed to serve as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals or agrochemicals. The tert-butyl group enhances steric protection of the ester moiety, while the 4-nitrophenoxy carbonylamino group may act as a reactive handle for further functionalization, such as nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl 1-[[(4-nitrophenoxy)carbonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(22)19(11-5-4-6-12-19)13-20-17(23)26-15-9-7-14(8-10-15)21(24)25/h7-10H,4-6,11-13H2,1-3H3,(H,20,23) |
InChI Key |
AHNBENQYIATZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCC1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves multiple steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclohexanecarboxylate. This intermediate is then reacted with 4-nitrophenol and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenoxy group in the target compound confers higher electrophilicity compared to silyl ethers or trifluoroacetyl derivatives, making it more reactive in nucleophilic aromatic substitution .
- Carbamate linkages (as in the target compound) generally exhibit slower hydrolysis than carbonates (e.g., CAS 1159929-26-6), impacting their utility in prodrug design .
Comparison with Analogues :
- Example C-17 (EP 3 643 703 A1) employs Dess-Martin periodinane for oxidation, whereas the target compound may require milder conditions due to nitro group sensitivity .
- CAS 1159929-26-6 utilizes a piperazine linker, necessitating orthogonal protection strategies absent in the target compound’s synthesis .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | CAS 6843-66-9 | CAS 1159929-26-6 |
|---|---|---|---|
| Solubility | Low in water; high in DCM | Very low in polar solvents | Moderate in DMF |
| Stability | Sensitive to base hydrolysis | Stable under acidic conditions | Hydrolyzes rapidly in basic media |
| NMR Shifts (13C) | ~155 ppm (nitrophenoxy C=O) | ~150 ppm (silyl ether C-O) | ~152 ppm (carbonate C=O) |
Notes:
Biological Activity
Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C19H26N2O6
- Molecular Weight : 362.42 g/mol
- CAS Number : 88398-97-4
The compound exhibits its biological activity primarily through modulation of specific biochemical pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to cancer proliferation and inflammation.
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties. A study involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Antimicrobial Properties
In addition to its antitumor effects, the compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis.
Case Studies
-
Study on Antitumor Efficacy :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent antitumor activity.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against selected pathogens.
- Method : Disk diffusion method was employed to determine the inhibition zones.
- Results : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 362.42 g/mol |
| Solubility | Soluble in DMSO |
| Antitumor IC50 | 10 µM |
| Antimicrobial Zone of Inhibition (S. aureus) | 15 mm |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate, and how can reaction conditions be optimized?
- Methodology : Start with tert-butyl-protected cyclohexanecarboxylate derivatives and employ a stepwise coupling strategy. For the introduction of the 4-nitrophenoxy carbonylamino group, use activated carbonyl agents (e.g., 4-nitrophenyl chloroformate) in anhydrous dichloromethane with catalysts like DMAP (4-dimethylaminopyridine) and triethylamine. Maintain temperatures between 0–20°C to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using gradients of ethyl acetate/hexane .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, nitro groups at δ ~8.2 ppm) and FT-IR for carbonyl (C=O at ~1700 cm⁻¹) and nitro (NO₂ at ~1520 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Cross-reference spectral data with computational tools like CC-DPS (Chemical Compounds Deep Profiling Services) for QSPR-based validation .
Q. What safety protocols are critical during handling and storage?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use fume hoods with HEPA filters to avoid inhalation of fine particulates. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent decomposition into toxic nitrobenzene derivatives .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the coupling of the 4-nitrophenoxy carbonylamino group?
- Methodology : Low yields often arise from moisture sensitivity or competing side reactions. Pre-dry solvents (e.g., CH₂Cl₂ over molecular sieves) and reagents. Use excess 4-nitrophenyl chloroformate (1.5–2.0 equiv) to drive the reaction. If carbamate formation stalls, switch to alternative coupling agents (e.g., EDC/HOBt) in DMF. Analyze byproducts via LC-MS to identify hydrolysis or dimerization issues .
Q. How do pH and temperature affect the stability of this compound in biological assays?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours. Under acidic conditions (pH <5), the tert-butyl ester hydrolyzes rapidly, while alkaline conditions (pH >8) promote nitro group reduction. For cell-based assays, use neutral PBS (pH 7.4) and limit exposure to light to prevent photodegradation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies may stem from impurity profiles or assay conditions. Re-evaluate compound purity via orthogonal methods (e.g., NMR vs. LC-MS). Standardize assays using positive controls (e.g., known kinase inhibitors for kinase studies) and validate results across multiple cell lines. Employ dose-response curves to quantify IC₅₀ variability and rule out off-target effects .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases, GPCRs). Parameterize the nitro group’s electron-withdrawing effects and the tert-butyl group’s steric bulk. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What are the decomposition products under high-temperature conditions, and how are they analyzed?
- Methodology : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition byproducts (e.g., CO₂, nitrobenzene derivatives). For non-volatile residues, use LC-MS/MS with electrospray ionization. Under >150°C, the tert-butyl group cleaves to form cyclohexanecarboxylic acid, while the nitro group may reduce to an amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
